molecular formula C8H15N B2693541 Bicyclo[4.1.0]heptan-2-ylmethanamine CAS No. 1543311-07-4

Bicyclo[4.1.0]heptan-2-ylmethanamine

Cat. No.: B2693541
CAS No.: 1543311-07-4
M. Wt: 125.215
InChI Key: LNDVUBMELRVYOP-UHFFFAOYSA-N
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Description

Bicyclo[4.1.0]heptan-2-ylmethanamine (molecular formula: C₈H₁₅N) is a bicyclic amine characterized by a norbornene-like [4.1.0] fused ring system with a methanamine substituent at the 2-position. This compound is structurally distinct due to its seven-membered bicyclic framework, which combines a cyclohexane ring fused with a cyclopropane moiety. It is primarily utilized in pharmaceutical research and development (R&D) as a building block for synthesizing bioactive molecules, particularly in the design of bridged cyclic amines for drug discovery .

Properties

IUPAC Name

2-bicyclo[4.1.0]heptanylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c9-5-7-3-1-2-6-4-8(6)7/h6-8H,1-5,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNDVUBMELRVYOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC2C(C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[4.1.0]heptan-2-ylmethanamine can be synthesized through several methods. One common approach involves the transition metal-catalyzed cycloisomerization of 1,6-enynes. This reaction typically uses platinum (II) or gold (I) as catalysts . The reaction conditions often involve heating the reactants in the presence of the catalyst to facilitate the cycloisomerization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for scalability, and employing purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[4.1.0]heptan-2-ylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.

Scientific Research Applications

Bicyclo[4.1.0]heptan-2-ylmethanamine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: The compound can be used in the study of enzyme-substrate interactions and the development of enzyme inhibitors.

    Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of bicyclo[4.1.0]heptan-2-ylmethanamine involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the molecule.

Comparison with Similar Compounds

Bicyclo[4.1.0]heptan-2-ylmethanamine belongs to a broader class of bicyclic amines, which vary in ring size, bridge positions, and substituents. Below is a structured comparison with key analogs:

Structural Features
Compound Name Bicyclic System Substituent Molecular Formula
This compound [4.1.0] Methanamine (-CH₂NH₂) C₈H₁₅N
Bicyclo[2.2.1]heptan-2-amine [2.2.1] Methanamine (-CH₂NH₂) C₇H₁₃N
2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine [2.2.1] Ethanamine (-CH₂CH₂NH₂) C₉H₁₇N
1-(Bicyclo[2.2.1]heptan-2-yl)ethanamine [2.2.1] Ethylamine (-CH₂CH₂NH₂) C₉H₁₇N

Key Observations :

  • The [4.1.0] system introduces greater ring strain compared to the [2.2.1] framework due to the smaller cyclopropane ring fused to cyclohexane. This strain may enhance reactivity in chemical synthesis .
  • Substituent length (methanamine vs. ethanamine) influences lipophilicity and steric bulk, impacting bioavailability and receptor interactions .
Physicochemical Properties

Data for parent hydrocarbons (Table 1) and amines (Table 2):

Table 1: Physical Properties of Parent Hydrocarbons

Compound Physical State Melting Point (°C)
Bicyclo[4.1.0]heptane Liquid (lq) -36.7
Bicyclo[2.2.1]heptane Solid (c) -95.1

Table 2: Comparative Data for Amines

Compound Molecular Weight Key Applications
This compound 125.21 g/mol Pharmaceutical R&D
Bicyclo[2.2.1]heptan-2-amine 111.19 g/mol CXCR2 antagonists for cancer therapy
2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine 139.25 g/mol Chemical intermediates

Key Observations :

  • Higher molecular weight in ethanamine derivatives correlates with increased steric hindrance, which may limit metabolic stability .

Reactivity Differences :

  • The [4.1.0] system’s strained cyclopropane ring may undergo ring-opening reactions under acidic or basic conditions, unlike the more stable [2.2.1] framework .

Biological Activity

Bicyclo[4.1.0]heptan-2-ylmethanamine, a bicyclic amine, has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicity profiles, and potential therapeutic applications.

Structural Overview

This compound is characterized by a bicyclic framework that can influence its interaction with biological targets. Its structure is crucial for its reactivity and biological properties, facilitating interactions with various receptors and enzymes.

The biological activity of this compound is primarily mediated through its interactions with neurotransmitter systems, particularly the NMDA (N-Methyl-D-Aspartate) receptor. This receptor plays a critical role in synaptic plasticity and memory function.

NMDA Receptor Interaction

Research indicates that this compound derivatives exhibit significant binding affinity to NMDA receptors. A study comparing various N-substituted bicyclo-heptan-2-amines found that certain derivatives showed protective effects against neural damage induced by maximal electroshock (MES) in rodent models, suggesting potential neuroprotective properties .

Toxicity Studies

Toxicity assessments are vital for evaluating the safety profile of this compound derivatives. In vitro studies have demonstrated that some derivatives possess acceptable toxicity profiles when compared to established NMDA antagonists like memantine. For instance, compounds tested at concentrations up to 500 μM showed no significant reduction in cell viability in cultured neuronal cells .

Summary of Toxicity Findings

CompoundConcentration (μM)Cell Viability (%)Remarks
Memantine10101 ± 0.24No significant toxicity
Memantine5095.6 ± 0.25No significant toxicity
Bicyclo derivative10104 ± 0.11No significant toxicity
Bicyclo derivative50105 ± 0.06No significant toxicity

Pharmacological Applications

The potential therapeutic applications of this compound are diverse:

  • Neuroprotection : Due to its interaction with NMDA receptors, it may be beneficial in treating neurodegenerative diseases such as Alzheimer's.
  • Anticonvulsant Activity : The compound has shown promise in reducing seizure activity in preclinical models.
  • Analgesic Effects : Some studies suggest that derivatives may have pain-relieving properties.

Case Studies

A notable case study involved the synthesis and evaluation of various this compound derivatives for their NMDA receptor affinity and neuroprotective effects . The study highlighted the compound's potential as a lead for developing new treatments for neurological disorders.

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